molecular formula C17H13ClN2O6S B15170186 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- CAS No. 646515-09-5

1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-

Cat. No.: B15170186
CAS No.: 646515-09-5
M. Wt: 408.8 g/mol
InChI Key: MGHHQQUYPDDOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the indole nucleus, which can be functionalized through various reactions:

    Sulfonylation: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation reactions using chlorosulfonic acid and the corresponding aromatic compound.

    Acylation: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Methylation: The methyl group can be added through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the aromatic ring.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at specific positions on the indole ring.

Scientific Research Applications

1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the nitro group, sulfonyl group, and other functional groups can influence its binding affinity and specificity. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-acetic acid: A plant hormone with similar structural features but lacking the additional functional groups.

    3-Nitroindole: Contains a nitro group on the indole ring but lacks the acetic acid and sulfonyl groups.

    4-Chlorophenylsulfonylindole: Features the sulfonyl group but lacks the acetic acid and nitro groups.

Uniqueness

1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

646515-09-5

Molecular Formula

C17H13ClN2O6S

Molecular Weight

408.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-2-methyl-4-nitroindol-1-yl]acetic acid

InChI

InChI=1S/C17H13ClN2O6S/c1-10-17(27(25,26)12-7-5-11(18)6-8-12)16-13(19(10)9-15(21)22)3-2-4-14(16)20(23)24/h2-8H,9H2,1H3,(H,21,22)

InChI Key

MGHHQQUYPDDOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.